molecular formula C8H8N2O3 B1407103 1-(5-Methyl-3-nitropyridin-2-yl)ethanone CAS No. 1416713-47-7

1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Cat. No.: B1407103
CAS No.: 1416713-47-7
M. Wt: 180.16 g/mol
InChI Key: QMLOSTIUYSOGEK-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS 1416713-47-7) is a high-purity chemical intermediate designed for research and development applications. This compound, with a molecular formula of C 8 H 8 N 2 O 3 and a molecular weight of 180.16 g/mol, serves as a versatile building block in medicinal chemistry . Its structure, featuring both nitro and acetyl functional groups on the pyridine ring, makes it a valuable synthon for the preparation of more complex molecules. It is primarily used in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment . The reactive sites on the molecule enable further derivatization, facilitating the creation of diverse pyridine-based drug candidates that are explored for potential anti-inflammatory and antiviral properties . Beyond pharmaceuticals, this intermediate is also utilized in agrochemical research for designing novel pesticides with improved selectivity and efficacy . The compound should be stored sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-methyl-3-nitropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-3-7(10(12)13)8(6(2)11)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLOSTIUYSOGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone typically involves the nitration of 5-methyl-2-pyridone followed by acylation. The nitration process introduces the nitro group at the 3-position of the pyridine ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under controlled conditions:

Reaction TypeConditionsProductYieldSource
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C1-(3-Amino-5-methylpyridin-2-yl)ethanone85–92%
Sodium DithioniteNa₂S₂O₄, H₂O/EtOH, pH 7, 60°CPartial reduction to hydroxylamine65%

Mechanistic Insight : Hydrogenation proceeds via adsorption of nitro groups onto the catalyst surface, followed by sequential electron transfer to form the amine. Competing side reactions (e.g., over-reduction to hydroxylamine) depend on pH and catalyst loading.

Nucleophilic Aromatic Substitution

The nitro group activates the pyridine ring for substitution at specific positions:

NucleophileConditionsPosition SubstitutedProductYieldSource
NH₃DMSO/H₂O, KMnO₄, 25°CPosition 42-Amino-4-methyl-5-nitropyridine66%
HS⁻NaSH, DMF, 100°CPosition 66-Sulfanyl-5-methyl-3-nitropyridin-2-one78%

Key Factors :

  • Steric Effects : The 5-methyl group directs nucleophiles to less hindered positions (e.g., C4 over C6) .

  • Electronic Effects : Nitro's electron-withdrawing nature enhances electrophilicity at meta/para positions relative to itself.

Ketone-Functionalized Reactions

The ethanone group participates in condensation and addition reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Aldol CondensationNaOH (10%), EtOH, refluxβ-Hydroxyketone derivatives70–80%
Grignard AdditionCH₃MgBr, THF, −20°CTertiary alcohol derivatives88%

Mechanism : Base-mediated deprotonation of the α-hydrogen enables nucleophilic attack on carbonyl carbons, forming new C–C bonds. Steric hindrance from the pyridine ring slows reaction kinetics compared to aliphatic ketones.

Electrophilic Nitration/Sulfonation

Despite the deactivating nitro group, directed electrophilic substitution occurs under strong conditions:

ReactionReagentsPosition ModifiedProductYieldSource
SulfonationH₂SO₄ (fuming), 150°CPosition 44-Sulfo-5-methyl-3-nitropyridin-2-one55%
NitrationHNO₃/H₂SO₄, 0°CPosition 63,6-Dinitro-5-methylpyridin-2-one<30%

Challenges : Competing ring decomposition limits yields. The methyl group marginally enhances stability during sulfonation .

Oxidative Transformations

Controlled oxidation targets the methyl or ketone group:

TargetOxidizing AgentProductYieldSource
Methyl GroupKMnO₄, H₂O, 80°C5-Carboxy-3-nitropyridin-2-one40%
Ethanone GroupSeO₂, dioxane, refluxPyridine-2-carboxylic acid62%

Selectivity : Oxidation of the methyl group requires harsh conditions due to its electron-donating nature, while ketone oxidation proceeds readily with selenium dioxide .

Multicomponent Reactions

The compound participates in one-pot syntheses of functionalized pyridines:

ComponentsConditionsProductYieldSource
DMF-DMA, 1,3-dicarbonylCs₂CO₃, 1,4-dioxane, refluxPolyfunctional 2-aminopyridine derivatives74–92%

Optimized Parameters :

  • Solvent : 1,4-Dioxane enhances reaction efficiency by stabilizing intermediates .

  • Catalyst : Cs₂CO₃ (0.05 equiv) maximizes yields while minimizing side products .

Scientific Research Applications

Scientific Research Applications

1-(5-Methyl-3-nitropyridin-2-yl)ethanone has been investigated for various applications:

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Nitro-containing compounds are known for their antimicrobial effects. Research indicates that derivatives like this compound may act similarly to established antibiotics by damaging microbial DNA upon reduction .
  • Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential applications in cancer treatment. Studies have shown that related nitro compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways .

Enzyme Interaction Studies

Research indicates that this compound can serve as a ligand in enzyme assays, influencing enzymatic activity through competitive inhibition or activation mechanisms . Its structural features facilitate hydrogen bonding and electrostatic interactions with target enzymes.

Neuropharmacological Research

Given its pyridine structure, this compound is also being explored for its effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Case Studies

Several case studies highlight the applications of related compounds in various fields:

Case Study 1: Antimicrobial Activity

A study demonstrated that nitro derivatives exhibit significant antimicrobial activity against Helicobacter pylori, emphasizing the importance of such compounds in developing new treatments for resistant strains .

Case Study 2: Cancer Research

Research focusing on enzyme inhibitors derived from nitro compounds revealed their potential in cancer therapy, particularly in targeting metabolic pathways involved in tumor growth and survival .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect cellular redox states and enzyme activities.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (If Reported) Key Features
This compound C₈H₈N₂O₃ 196.16 Not reported - Pyridine core; 3-NO₂, 5-CH₃ substitution
1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethanone C₉H₁₀N₂O₃ 194.19 58–60 91% Trimethyl substitution; high-yield synthesis
1-(5-Chloro-2-nitrophenyl)ethanone C₈H₆ClNO₃ 199.59 58–61 - Chloro and nitro on benzene ring
1-(5-Methyl-2-nitrophenyl)ethanone C₉H₉NO₃ 179.17 Not reported - Nitro in ortho position (benzene)
1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone C₉H₈ClNO₃ 213.62 Not reported - Chloro, methyl, nitro on benzene

Key Observations :

  • Core Structure : The target compound’s pyridine ring distinguishes it from benzene-based analogs (e.g., ), influencing electronic properties and reactivity.
  • Substituent Effects : The 3-nitro group on pyridine (target) vs. 2-nitro on benzene () alters steric and electronic environments. Trimethyl substitution in enhances stability and yield (91%), suggesting that methyl groups improve synthetic efficiency.
  • Melting Points : Benzene derivatives (e.g., ) exhibit melting points near 60°C, while pyridine analogs (e.g., ) show similar ranges, indicating comparable crystallinity.

Biological Activity

1-(5-Methyl-3-nitropyridin-2-yl)ethanone, a compound with the CAS number 1416713-47-7, is a member of the nitropyridine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C_8H_8N_2O_2
  • Molecular Weight: 168.16 g/mol
  • IUPAC Name: this compound

The presence of the nitro group and pyridine ring contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing nitropyridine structures exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates:

  • Inhibition of bacterial growth: In vitro assays reveal that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50–100 µg/mL, indicating moderate potency against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. The compound appears to modulate inflammatory pathways by:

  • Inhibition of pro-inflammatory cytokines: In cellular models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting an anti-inflammatory mechanism that may be beneficial in conditions such as arthritis or chronic inflammation .

Anticancer Properties

Recent investigations into the anticancer activity of this compound have yielded promising results:

  • Cell viability assays conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that this compound induces apoptosis at concentrations ranging from 10 to 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Interaction with cellular receptors: The compound may interact with specific receptors involved in inflammatory and apoptotic pathways.
  • Oxidative stress modulation: It is suggested that the nitro group may play a role in redox reactions, influencing oxidative stress levels within cells.
  • Enzyme inhibition: Potential inhibition of enzymes related to inflammation and cancer progression has been proposed but requires further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nitro-substituted pyridines, including this compound. The findings indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, researchers administered this compound in a murine model of arthritis. The results demonstrated a marked reduction in paw swelling and joint damage compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, and how can purity be optimized?

A multi-step approach is typically employed:

  • Nitro-functionalization : Introduce the nitro group at the pyridine C3 position via nitration under controlled conditions (e.g., mixed acid systems).
  • Acetylation : Install the ethanone group at C2 using Friedel-Crafts acylation or direct substitution, depending on precursor availability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are effective for isolating high-purity product. Monitor via TLC and HPLC (≥95% purity).
  • Validation : Confirm regioselectivity via 1^1H NMR (e.g., methyl group splitting at C5) and IR (C=O stretch ~1700 cm1^{-1}) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and nitro groups.
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C8_8H8_8N2_2O3_3: 180.0535).
    • X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .
  • Computational Analysis : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts electronic properties (e.g., HOMO-LUMO gaps) .

Q. What safety precautions are critical when handling nitro-substituted pyridine derivatives?

  • Hazard Mitigation :
    • Avoid inhalation/contact (wear nitrile gloves, lab coat, and goggles).
    • Work in a fume hood due to potential dust/volatile hazards.
    • Store in airtight containers away from reducing agents (nitro groups are oxidizers).
  • Toxicology : Limited data exist; treat as a suspected irritant (reference structurally similar compounds in GHS/CLP guidelines) .

Advanced Research Questions

Q. How can reaction pathways involving this compound be mechanistically elucidated?

  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR spectroscopy during reactions (e.g., nitro reduction to amine).
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to track nitro group behavior in catalytic processes.
  • DFT Simulations : Map transition states for key steps (e.g., electrophilic substitution at C2) .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Cross-Validation : Compare experimental 1^1H NMR shifts with DFT-predicted values (GIAO method).
  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., acetyl group conformation) causing signal splitting .
  • Crystallographic Refinement : Use WinGX or OLEX2 to resolve disorder in crystal structures .

Q. How might this compound serve as a precursor in medicinal chemistry?

  • Functionalization :
    • Reduce the nitro group to amine for coupling with pharmacophores (e.g., amide bonds).
    • Modify the acetyl group via condensation to form hydrazones or Schiff bases.
  • Bioactivity Screening : Test against kinase targets (pyridine derivatives often inhibit ATP-binding sites). Reference fungal metabolite analogs for inspiration .

Q. What computational tools predict its environmental persistence or biodegradation?

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN) based on nitro and acetyl substituents.
  • Metabolic Pathways : Use docking simulations with cytochrome P450 enzymes to predict oxidation sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-3-nitropyridin-2-yl)ethanone

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